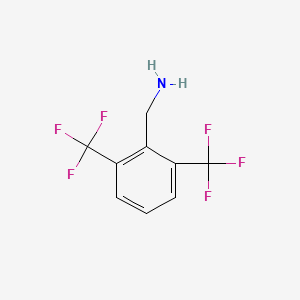
2,6-Bis(trifluoromethyl)benzylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(trifluoromethyl)benzylamine is an organic compound characterized by the presence of two trifluoromethyl groups attached to a benzylamine structure. This compound is of significant interest in various fields of chemistry due to its unique properties imparted by the trifluoromethyl groups, which enhance its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(trifluoromethyl)benzylamine typically involves the reaction of 2,6-bis(trifluoromethyl)benzaldehyde with ammonia or an amine source under reductive amination conditions. This reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the benzylamine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, solvent-free or green chemistry approaches are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(trifluoromethyl)benzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can further modify the amine group to form secondary or tertiary amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often require nucleophiles like halides or alkoxides under basic conditions .
Major Products
The major products formed from these reactions include 2,6-bis(trifluoromethyl)benzaldehyde, 2,6-bis(trifluoromethyl)benzoic acid, and various substituted benzylamine derivatives .
Scientific Research Applications
2,6-Bis(trifluoromethyl)benzylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Bis(trifluoromethyl)benzylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. This interaction can lead to the inhibition of specific enzymes or receptors, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)benzylamine
- 4-(Trifluoromethyl)benzylamine
- 2,2,2-Trifluoroethylamine
Uniqueness
2,6-Bis(trifluoromethyl)benzylamine is unique due to the positioning of the trifluoromethyl groups at the 2 and 6 positions on the benzene ring. This specific arrangement imparts distinct electronic and steric properties, making it more reactive and stable compared to its isomers and other similar compounds .
Properties
Molecular Formula |
C9H7F6N |
|---|---|
Molecular Weight |
243.15 g/mol |
IUPAC Name |
[2,6-bis(trifluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C9H7F6N/c10-8(11,12)6-2-1-3-7(5(6)4-16)9(13,14)15/h1-3H,4,16H2 |
InChI Key |
YQTUOMPXMBNBLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)CN)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















